![molecular formula C14H16N2O3S B2786898 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide CAS No. 2034445-62-8](/img/structure/B2786898.png)
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma and leukemia.
Mecanismo De Acción
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a selective inhibitor of BTK, a key signaling molecule in BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cell lymphoma and leukemia cells. BTK is a downstream effector of BCR signaling, and its activity is necessary for the survival and proliferation of B-cell lymphoma and leukemia cells. By inhibiting BTK activity, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide disrupts BCR signaling and induces apoptosis in B-cell lymphoma and leukemia cells.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has been shown to inhibit BTK activity in vitro and in vivo. In preclinical studies, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has been shown to induce apoptosis in B-cell lymphoma and leukemia cells. 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has also been shown to inhibit tumor growth in mouse models of B-cell lymphoma and leukemia. In addition, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is its selectivity for BTK. This selectivity reduces the likelihood of off-target effects and improves the safety profile of the compound. Another advantage of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is its efficacy in the treatment of B-cell lymphoma and leukemia. However, one limitation of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is its lack of efficacy in the treatment of solid tumors. Further research is needed to determine the potential of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide as a therapeutic agent for the treatment of solid tumors.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide. One direction is the development of combination therapies that include 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide. Combination therapies may enhance the efficacy of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide and reduce the likelihood of drug resistance. Another direction is the investigation of the potential of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide as a therapeutic agent for other types of cancer. Finally, further research is needed to determine the optimal dosage and administration schedule for 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide in clinical trials.
Métodos De Síntesis
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromoethanol with sodium hydride to form 2-hydroxyethyl bromide. The second step involves the reaction of 2-hydroxyethyl bromide with sodium methoxide to form 2-(2-methoxyethoxy)ethanol. The third step involves the reaction of 2-(2-methoxyethoxy)ethanol with isonicotinoyl chloride to form 2-(2-methoxyethoxy)isonicotinamide. Finally, the fourth step involves the reaction of 2-(2-methoxyethoxy)isonicotinamide with thiophen-2-ylmethylamine to form 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide.
Aplicaciones Científicas De Investigación
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer. In particular, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has shown efficacy in the treatment of B-cell lymphoma and chronic lymphocytic leukemia. 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK activity, 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide disrupts the survival and proliferation of B-cell lymphoma and leukemia cells.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-18-6-7-19-13-9-11(4-5-15-13)14(17)16-10-12-3-2-8-20-12/h2-5,8-9H,6-7,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHHEUSAXQFUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.